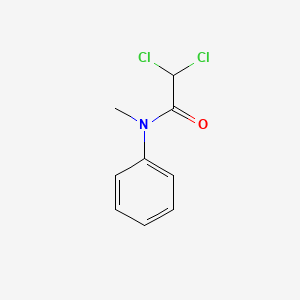
2,2-Dichloro-n-methyl-n-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-n-methyl-n-phenylacetamide is a chemical compound with the molecular formula C9H9Cl2NO It is known for its unique structure, which includes two chlorine atoms, a methyl group, and a phenyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-methyl-n-phenylacetamide typically involves the reaction of 2,2-dichloroacetyl chloride with n-methyl-n-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-n-methyl-n-phenylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or primary amines are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2-hydroxy-n-methyl-n-phenylacetamide, while oxidation can produce the corresponding N-oxide.
Aplicaciones Científicas De Investigación
2,2-Dichloro-n-methyl-n-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-n-methyl-n-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-n-phenylacetamide: Lacks the chlorine atoms, leading to different reactivity and applications.
2,2-Dichloroacetamide: Lacks the phenyl and methyl groups, resulting in different chemical properties.
N-methylacetamide: Lacks both the phenyl and chlorine groups, making it less versatile in chemical reactions.
Uniqueness
2,2-Dichloro-n-methyl-n-phenylacetamide is unique due to the presence of both chlorine atoms and the phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
23496-29-9 |
|---|---|
Fórmula molecular |
C9H9Cl2NO |
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
2,2-dichloro-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(9(13)8(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Clave InChI |
XHVCFGZWBIJJDZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
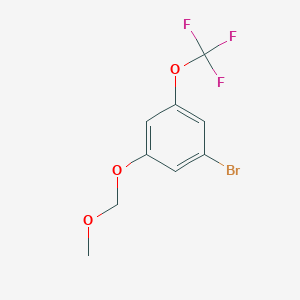
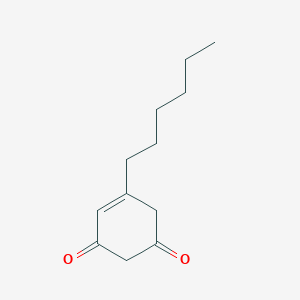
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)

![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)
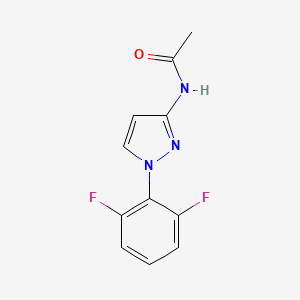
![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)
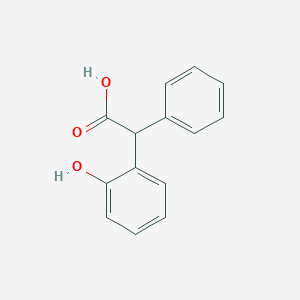
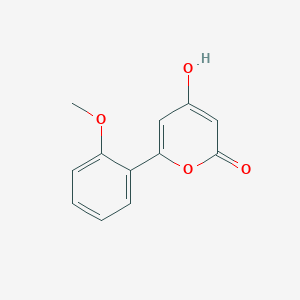
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
